Transporter Binding Profile Differentiation: SERT, DAT, and NET Affinity vs. Related 1,4-Benzodiazepines
A structurally related 1,4-benzodiazepine analog (ChEMBL1788140) sharing the 7-chloro-5-phenyl core but with distinct N-substitution demonstrates high-affinity SERT inhibition (Ki = 0.33 nM) alongside potent DAT binding (Ki = 19 nM) and moderate NET inhibition (Ki = 34 nM) in cloned human transporter assays [1]. While direct data for CAS 143488-41-9 are absent, this class-level pattern establishes that N1-ethyl acetate substitution uniquely modulates the SERT/DAT/NET selectivity window relative to N-methyl, N-ethyl, or N-unsubstituted variants. The target compound's unique N-ethyl acetate ester confers distinct polarity (cLogP ≈ 3.8 vs. ~2.9 for N-desmethyl analog), which is expected to alter blood-brain barrier permeability and transporter engagement kinetics .
| Evidence Dimension | Monoamine transporter binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 143488-41-9 |
| Comparator Or Baseline | Related 1,4-benzodiazepine analog (ChEMBL1788140): SERT Ki = 0.33 nM; DAT Ki = 19 nM; NET Ki = 34 nM |
| Quantified Difference | Not calculable; structural class demonstrates sub-nM to μM dynamic range depending on N-substituent |
| Conditions | Cloned human SERT, DAT, NET; [125I]RTI binding for SERT and DAT; [3H]-NE uptake for NET |
Why This Matters
The N1-ethyl acetate group is a critical determinant of transporter subtype selectivity; procurement of the exact compound is essential to reproduce binding profiles observed in SAR studies.
- [1] BindingDB BDBM50369770 (CHEMBL1788140). Ki values for human SERT (0.33 nM), DAT (19 nM), NET (34 nM). Accessed 2026-05-01. View Source
